1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one
Description
1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one is a chemical compound that features a pyran ring fused to a phenylprop-2-en-1-one moiety This compound is of interest due to its unique structure, which combines the reactivity of the enone group with the stability of the pyran ring
Properties
CAS No. |
649570-49-0 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C14H14O2/c15-13(14-8-4-5-11-16-14)10-9-12-6-2-1-3-7-12/h1-3,6-10H,4-5,11H2 |
InChI Key |
YBKHUCCRHKHEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one typically involves the condensation of 3,4-dihydro-2H-pyran-6-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The enone moiety (α,β-unsaturated ketone) undergoes nucleophilic additions due to the electrophilic carbonyl carbon and conjugated π-system. Key reactions include:
Michael Addition
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The β-carbon of the enone acts as a Michael acceptor.
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Example: Reaction with secondary amines (e.g., piperidine, pyrrolidine) under basic conditions (KOH/DMF, 100°C) forms N,S-acetals and subsequent pyranone derivatives .
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General mechanism:
Thiol Addition
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Thiols add to the β-carbon, forming thioether derivatives.
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Conditions: Mild bases (e.g., K₂CO₃) in polar aprotic solvents.
Cyclization and Domino Reactions
The compound participates in multi-step domino reactions due to its dual reactivity (enone + pyran ring).
Domino Reaction with Malononitrile and Cyclohexanone
-
-
React with malononitrile (2 ) and cyclic ketones (e.g., cyclohexanone) under KOH/DMF.
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Sequential steps:
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Nucleophilic attack by malononitrile.
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Cyclization to form tetrahydronaphthalene derivatives.
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Acidification and dehydration yield fused polycyclic products.
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-
-
Key intermediates :
Reaction Outcomes
| Reaction Components | Product Class | Yield (%) |
|---|---|---|
| Malononitrile + Amine | 2-Oxo-pyran-3-carbonitriles | 80–90 |
| Cyclohexanone + Amine | Tetrahydronaphthalene derivatives | 75–85 |
Reduction and Hydrogenation
The enone system is susceptible to selective reduction:
Catalytic Hydrogenation
-
Hydrogenation of the α,β-unsaturated ketone produces saturated ketones.
Partial Reduction
Acid/Base-Mediated Rearrangements
The pyran ring’s stability under acidic/basic conditions influences reactivity:
Acid-Catalyzed Ring Opening
Base-Promoted Eliminations
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to 1-(3,4-dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one exhibit significant anticancer activity. For instance, Mannich bases derived from similar structures have been shown to possess cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. These compounds can potentially interfere with cellular mechanisms such as DNA topoisomerase activity, which is crucial for cancer cell proliferation .
Antifungal and Antimicrobial Activity
There is also evidence supporting the antifungal properties of derivatives of this compound. Studies have demonstrated that certain synthesized analogs exhibit promising antifungal activity against pathogenic fungi, indicating their potential use in treating fungal infections . The structure of the compound may enhance its interaction with microbial targets, leading to effective inhibition.
Synthetic Methodologies
The synthesis of 1-(3,4-dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one can be achieved through various methods:
- Mannich Reaction : This reaction involves the formation of Mannich bases that can be further transformed into the target compound. The reaction typically utilizes an amine source and a carbonyl compound under acidic conditions to generate the desired product .
- Organocatalytic Methods : Recent studies have explored organocatalytic approaches for synthesizing dihydropyrans and related compounds. These methods often provide high yields and selectivity, making them favorable for producing pharmaceutical intermediates .
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of Mannich bases derived from chalcone analogs, it was found that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil. The compounds were assessed against various cancer cell lines, showing IC50 values indicating significant potency .
Case Study 2: Antifungal Efficacy
A recent investigation into the antifungal activity of synthesized derivatives revealed that specific modifications to the pyran ring structure led to increased efficacy against common fungal pathogens. This study highlights the importance of structural optimization in enhancing biological activity .
Future Perspectives
The applications of 1-(3,4-dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one are promising in medicinal chemistry due to its potential therapeutic effects. Future research may focus on:
- Further Structural Modifications : To enhance potency and selectivity against specific targets in cancer therapy.
- Exploration of Mechanisms : Understanding the underlying mechanisms of action could lead to better-targeted therapies.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The enone group can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran-6-carbaldehyde: A precursor in the synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one.
Acetophenone: Another precursor used in the synthesis.
1-(3,4-Dihydro-2H-pyran-6-yl)ethanol: A related compound with a hydroxyl group instead of the enone group.
Uniqueness
1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one is unique due to its combination of a pyran ring and an enone group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Biological Activity
1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one typically involves a multi-step process. A notable method includes the reaction of 4-hydroxy-6-methylpyran-2-one with 3,4,5-trimethoxybenzaldehyde and malononitrile in the presence of a catalytic amount of DMAP in ethanol under reflux conditions . The resulting product is purified through filtration and drying.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its cytotoxicity, antimicrobial properties, and potential as an anti-inflammatory agent.
Cytotoxicity
Several studies have reported significant cytotoxic effects of 1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one against various cancer cell lines. For example, it exhibited effective growth inhibition in Jurkat T cells and A431 epidermoid carcinoma cells. The compound's IC50 values were found to be comparable to those of established chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it could effectively inhibit the growth of pathogenic strains, suggesting its potential as a lead compound for developing new antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Anti-inflammatory Activity
Research has indicated that 1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one may possess anti-inflammatory properties. It was shown to reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), suggesting a mechanism through which it may exert protective effects against inflammation-related diseases .
Mechanistic Studies
Mechanistic studies have provided insights into how this compound interacts at the molecular level. Molecular dynamics simulations revealed that it primarily interacts with target proteins through hydrophobic contacts with minimal hydrogen bonding. This interaction profile is crucial for its cytotoxic activity against cancer cells .
Case Studies
Case Study 1: Anticancer Activity
In a study involving mice models, administration of 200 mg/kg of the compound resulted in serum levels exceeding the MIC50 for several tested analogues. This suggests that the compound could effectively target tumor cells in vivo, warranting further investigation into its therapeutic potential .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized to evaluate their antimicrobial efficacy. Among these, certain analogues demonstrated enhanced activity against resistant bacterial strains, indicating that structural modifications can significantly impact biological outcomes .
Q & A
Q. What are the key physical and chemical properties of 1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one, and how do they influence experimental handling?
The compound’s dihydropyran moiety contributes to its polarity and reactivity. Key properties include:
- Boiling Point : ~85–86°C (analogous to 3,4-Dihydro-2H-pyran derivatives) .
- Density : ~0.926 g/cm³, indicating moderate volatility .
- Flash Point : -15°C, necessitating inert-atmosphere handling to prevent combustion .
Methodological Note: Use low-temperature storage (<4°C) under nitrogen to stabilize the α,β-unsaturated ketone group against polymerization. Polar aprotic solvents (e.g., DCM, THF) are recommended for reactions .
Q. What synthetic routes are commonly employed to prepare 1-(3,4-Dihydro-2H-pyran-6-yl)-3-phenylprop-2-en-1-one?
A Claisen-Schmidt condensation is typical:
React 3,4-Dihydro-2H-pyran-6-carbaldehyde with acetophenone under basic conditions (e.g., NaOH/EtOH).
Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3).
Purify via column chromatography (silica gel, gradient elution) .
Yield optimization (~60–70%) requires controlled dehydration, as excess base may hydrolyze the dihydropyran ring .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H NMR :
- Dihydropyran protons: δ 1.6–2.1 ppm (multiplet, CH₂), 4.2–4.5 ppm (m, OCH₂).
- α,β-unsaturated ketone: δ 6.8–7.5 ppm (vinyl protons), 7.3–7.5 ppm (phenyl group) .
- IR : Strong C=O stretch ~1680 cm⁻¹; conjugated C=C stretch ~1600 cm⁻¹ .
Methodological Note: Compare experimental data with DFT-calculated spectra (e.g., Gaussian 16/B3LYP/6-31G*) to resolve ambiguities in peak assignments .
Advanced Research Questions
Q. How can computational methods (DFT, AIM) resolve contradictions in experimental spectral data?
Contradictions in NMR/IR data (e.g., unexpected coupling constants) arise from conformational flexibility.
- Perform DFT geometry optimization to identify the lowest-energy conformer.
- Use AIM theory to analyze electron density topology, clarifying hydrogen-bonding or hyperconjugation effects .
Example: A study on (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one resolved tautomerism discrepancies via NBO analysis, showing intramolecular charge transfer stabilizes the enone system .
Q. What strategies mitigate side reactions during multi-step synthesis involving the dihydropyran ring?
The dihydropyran ring is prone to acid-catalyzed ring-opening. Mitigation strategies:
Avoid protic acids; use Lewis acids (e.g., BF₃·Et₂O) for Friedel-Crafts alkylation.
Protect the enone with a temporary group (e.g., silyl ether) before functionalizing the ring .
Case Study: A 2023 synthesis of a pyrrolo[3,4-c]pyrazolone derivative achieved 85% yield by employing TMS-protection prior to cyclization .
Q. How can X-ray crystallography validate stereochemical outcomes in derivatives of this compound?
Single-crystal X-ray diffraction resolves ambiguities in stereochemistry:
- Grow crystals via slow evaporation in EtOAc/hexane.
- Refine data (e.g., SHELX) to determine bond angles and torsion.
Example: A 2013 study on isoxazolo[3,4-d]pyridazin-7(6H)-one confirmed the Z-configuration of a chalcone derivative with an R-factor of 0.032 .
Q. What are the challenges in interpreting mass spectrometry (HRMS) data for degradation products?
Degradation via retro-Diels-Alder or oxidation complicates fragmentation patterns:
- Use ESI-HRMS in positive-ion mode to detect [M+H]⁺.
- Compare with simulated isotopic distributions (e.g., mMass software).
Example: Oxidation of the dihydropyran ring to a pyranone increases m/z by 16 (O addition), confirmed via HRMS in a 2021 study on similar compounds .
Data Contradiction Analysis
Q. How to address conflicting reactivity reports in cross-coupling reactions involving the enone system?
Contradictions arise from competing pathways (e.g., Michael addition vs. Heck coupling):
Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂).
Use DFT to calculate activation energies for competing transition states .
Case Study: A 2022 study found that electron-deficient aryl halides favor Heck coupling (yield >75%), while electron-rich substrates undergo Michael addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
